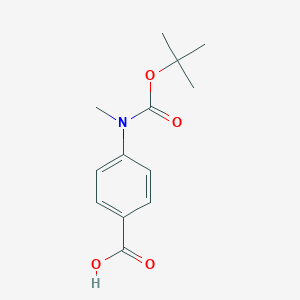

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

Descripción

Propiedades

IUPAC Name |

4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(4)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQKKKZQZSNRKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457672 | |

| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263021-30-3 | |

| Record name | 4-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in the development of various pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and relevant chemical data to support researchers in its preparation and application.

Overview of Synthetic Strategy

The synthesis of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid is primarily achieved through the protection of the secondary amine of 4-(methylamino)benzoic acid using di-tert-butyl dicarbonate (Boc₂O). This reaction is a standard method for introducing the tert-butoxycarbonyl (Boc) protecting group, which is widely used in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2]

The overall synthetic transformation involves two main stages: the synthesis of the precursor, 4-(methylamino)benzoic acid, followed by its N-Boc protection.

Experimental Protocols

Synthesis of 4-(Methylamino)benzoic Acid

The starting material, 4-(methylamino)benzoic acid, can be synthesized from its methyl ester, methyl 4-methylaminobenzoate, via saponification.

Reaction Scheme:

Experimental Procedure:

-

In a 250 ml reaction flask, dissolve 7.8 g of methyl 4-methylaminobenzoate in 40 ml of methanol.

-

Add 20 ml of water to the solution.

-

While stirring, add 8.31 g of a 25% aqueous sodium hydroxide solution dropwise.

-

Allow the reaction to proceed at room temperature for 1 hour, monitoring for the consumption of the starting material by a suitable method (e.g., TLC).

-

Upon completion, remove the methanol by concentration under reduced pressure.

-

Add 40 ml of water to dissolve the resulting solid.

-

Adjust the pH of the solution to 4-5 using 2N hydrochloric acid, which will precipitate the product.

-

Collect the solid by filtration and dry to obtain 4-(methylamino)benzoic acid.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Methyl 4-methylaminobenzoate | [3] |

| Yield | 88.26% | [3] |

| Molecular Formula | C₈H₉NO₂ | [3] |

| Molecular Weight | 151.16 g/mol | [3] |

Synthesis of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

The final product is obtained by the N-Boc protection of 4-(methylamino)benzoic acid.

Reaction Scheme:

Experimental Procedure:

This protocol is adapted from the general procedure for Boc protection of amines.[2]

-

In a suitable reaction flask, suspend 4-(methylamino)benzoic acid (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as triethylamine (TEA) or sodium bicarbonate (1.1-1.5 equivalents), to the suspension and stir until the starting material dissolves.[2]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of approximately 3 with a 1 M hydrochloric acid solution, which will cause the product to precipitate as a white solid.

-

Collect the solid by filtration, wash with cold deionized water, and dry under vacuum to yield 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid.

Quantitative Data:

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₇NO₄ | |

| Molecular Weight | 251.28 g/mol | |

| Appearance | White to off-white solid | |

| Purity | >95% (typical) |

Visualizations

Synthetic Workflow

The following diagram illustrates the two-step synthesis of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid.

Caption: Synthetic pathway for 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid.

Boc Protection Mechanism

The diagram below outlines the general mechanism for the N-Boc protection of a secondary amine.

Caption: Mechanism of N-Boc protection of a secondary amine.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis of 4-((tert-butoxycarbonyl)(methyl)amino)benzoic acid. By following the outlined procedures, researchers can reliably prepare this valuable intermediate for its application in pharmaceutical research and development. The provided data and visualizations are intended to facilitate a comprehensive understanding of the synthetic process.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Boc-N-methyl-4-aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and predicted physicochemical properties of N-Boc-N-methyl-4-aminobenzoic acid, a key intermediate in pharmaceutical and organic synthesis.[1][2] This guide includes a summary of its properties, detailed experimental protocols for their determination, and a workflow for physicochemical characterization.

Core Physicochemical Properties

N-Boc-N-methyl-4-aminobenzoic acid is an aromatic compound used as an intermediate for synthesizing derivatives of Methotrexate, which have potential as antitumor agents.[1] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a crucial feature for its application in multi-step organic synthesis.

The quantitative physicochemical data for N-Boc-N-methyl-4-aminobenzoic acid are summarized in the table below. It is important to note that many of the available data points are computationally predicted rather than experimentally determined.

| Property | Value | Data Type | Source |

| CAS Number | 263021-30-3 | Experimental | [1] |

| Molecular Formula | C13H17NO4 | Experimental | [1] |

| Molecular Weight | 251.28 g/mol | Calculated | [1] |

| Appearance | White to off-white solid | Experimental | [1] |

| Boiling Point | 385.9 ± 25.0 °C | Predicted | [1] |

| Density | 1.199 ± 0.06 g/cm³ | Predicted | [1] |

| pKa | 4.39 ± 0.10 | Predicted | [1] |

| Storage | Sealed in dry, Room Temperature | Experimental | [1] |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental methodologies for determining key physicochemical properties. While specific experimental data for N-Boc-N-methyl-4-aminobenzoic acid is limited in the public domain, these protocols represent standard approaches used in the industry.

The melting point is a critical indicator of a compound's purity.[3][4] Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[3][5]

Protocol: Capillary Method using a Digital Melting Point Apparatus (e.g., Mel-Temp)

-

Sample Preparation: Ensure the sample is completely dry and in a fine powdered form.[6] Crush a small amount of the crystalline solid on a watch glass.[4]

-

Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface or drop it down a long glass tube to compact the sample into the bottom.[5] The packed sample height should be between 2-4 mm.[4]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid initial determination by heating at a fast rate (e.g., 10-20°C per minute) to find an approximate range.[4][5]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[4] Insert a new sample and heat at a slow, controlled rate (1-2°C per minute).[5]

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the range).[4]

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature to form a saturated solution.[7][8]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask or vial.[9] The solvent and solute must be pure to ensure accurate results.[9]

-

Equilibration: Agitate the flask at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9] Saturation can be confirmed by the continued presence of undissolved solid.[9]

-

Phase Separation: Cease agitation and allow the undissolved solid to settle. If necessary, centrifuge or filter the solution to separate the saturated liquid phase from the excess solid.

-

Quantification: Accurately withdraw a known volume of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Express the solubility in standard units, such as mg/mL or mol/L.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. Several methods can be employed for its determination.[10]

Protocol: Potentiometric Titration

-

Sample Preparation: Dissolve a precisely weighed amount of the pure compound in a suitable solvent, typically a mixture of water and an organic co-solvent if solubility is low. A minimum concentration of 10⁻⁴ M is often required.[11]

-

Titration Setup: Place the solution in a temperature-controlled beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve, which corresponds to the pH at which half of the acid has been neutralized.[10][11]

Protocol: UV-Vis Spectrophotometry

This method is suitable for compounds with a chromophore that changes absorbance upon ionization.[11]

-

Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning a range around the expected pKa.[11][12]

-

Sample Preparation: Prepare solutions of the compound at a constant concentration in each of the buffer solutions.

-

Spectral Analysis: Measure the UV-Vis absorbance spectrum for each solution to identify the wavelength of maximum difference between the ionized and non-ionized forms.

-

Data Collection: Measure the absorbance of each solution at this selected analytical wavelength.[11]

-

Data Analysis: Plot absorbance versus pH. A sigmoid curve will be generated, and the pKa corresponds to the pH at the inflection point of this curve.[10][12]

The partition coefficient (P), or its logarithm (LogP), describes the lipophilicity of a compound by measuring its differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water.[13]

Protocol: Shake-Flask HPLC Method

-

Solvent Preparation: Pre-saturate n-octanol with water and water (or a pH 7.4 phosphate buffer for LogD determination) with n-octanol by mixing them vigorously and allowing the layers to separate for at least 24 hours.[14][15]

-

Sample Preparation: Prepare a stock solution of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the stock solution to a separation funnel containing a known volume of the pre-saturated n-octanol.[10]

-

Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases. Allow the layers to fully separate.

-

Sampling: Carefully collect samples from both the aqueous and the n-octanol layers.

-

Quantification: Determine the concentration of the compound in each phase using a validated HPLC method.[14]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([concentration in octanol] / [concentration in water]).[13]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a novel chemical entity like N-Boc-N-methyl-4-aminobenzoic acid.

Caption: Workflow for Physicochemical Property Determination.

References

- 1. N-BOC-4-(METHYLAMINO)BENZOIC ACID CAS#: 263021-30-3 [amp.chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. southalabama.edu [southalabama.edu]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. westlab.com [westlab.com]

- 7. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 8. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. ulm.edu [ulm.edu]

- 13. acdlabs.com [acdlabs.com]

- 14. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Spectroscopic Data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid and Related Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for the structural elucidation of molecules. This guide focuses on the NMR spectral data relevant to the structure of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. While direct experimental data for this compound could not be sourced, the spectroscopic information for two structurally analogous compounds is presented to offer valuable comparative insights for researchers. The provided data for 4-((tert-Butoxycarbonyl)amino)benzoic acid (the unmethylated amine analog) and 4-(Methylamino)benzoic acid (the Boc-deprotected analog) can aid in predicting the spectral characteristics of the target molecule.

Structural Visualization of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid

To provide a clear structural reference for the discussion, the chemical structure of the requested compound is visualized below.

Spectroscopic Data for 4-((tert-Butoxycarbonyl)amino)benzoic acid

This section provides the available ¹H and ¹³C NMR data for 4-((tert-Butoxycarbonyl)amino)benzoic acid, which lacks the methyl group on the nitrogen atom compared to the requested compound.

¹H NMR Data

Table 1: ¹H NMR Data for 4-((tert-Butoxycarbonyl)amino)benzoic acid

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |

| 8.04 | d | 8.7 | 2H | Aromatic CH |

| 7.46 | d | 8.7 | 2H | Aromatic CH |

| 6.74 | s | 1H | NH | |

| 1.54 | s | 9H | C(CH₃)₃ |

Data obtained from CDCl₃ solvent.[1]

Experimental Protocol

The NMR spectra for 4-((tert-Butoxycarbonyl)amino)benzoic acid were recorded on a Bruker DRX-400 spectrometer operating at 400 MHz for ¹H NMR.[1] The sample was dissolved in deuterated chloroform (CDCl₃), and tetramethylsilane (TMS) was used as the internal standard for chemical shift referencing.[1] Chemical shifts are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).[1]

Spectroscopic Data for 4-(Methylamino)benzoic acid

This section presents the available ¹H NMR data for 4-(Methylamino)benzoic acid, which features the methylamino group but lacks the tert-butoxycarbonyl (Boc) protecting group.

¹H NMR Data

Table 2: ¹H NMR Data for 4-(Methylamino)benzoic acid

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 11.91 | s (broad) | 1H | COOH |

| 7.58-7.61 | m | 2H | Aromatic CH |

| 6.51-6.53 | m | 2H | Aromatic CH |

| 5.82 | s (broad) | 2H | NH |

Data obtained from DMSO-d₆ solvent.[2]

Experimental Protocol

The ¹H NMR spectrum for 4-(Methylamino)benzoic acid was acquired on a Varian Mercury plus-400 instrument at 600 MHz.[2] The sample was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) with tetramethylsilane (TMS) as the internal standard.[2]

Discussion and Conclusion

The absence of readily available ¹H and ¹³C NMR data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid highlights a gap in the public spectroscopic literature for this specific compound. However, the data presented for the structurally related 4-((tert-Butoxycarbonyl)amino)benzoic acid and 4-(Methylamino)benzoic acid provide valuable reference points.

For the target molecule, one would anticipate a ¹H NMR spectrum exhibiting signals for the aromatic protons, a singlet for the N-methyl protons (likely in the range of 3.0-3.5 ppm), and a singlet for the tert-butyl protons of the Boc group (around 1.5 ppm). The ¹³C NMR spectrum would be expected to show corresponding signals for the aromatic carbons, the carboxylic acid carbon, the carbonyl of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the N-methyl carbon.

Researchers requiring definitive spectral data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid are advised to synthesize or acquire the compound and perform their own NMR analysis. The data provided herein for the related structures should serve as a useful guide for the interpretation of such future experimental results.

References

Solubility of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, a key building block in synthetic organic chemistry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the general solubility principles for Boc-protected amino acids, detailed experimental protocols for determining solubility, and a framework for data presentation and interpretation. This guide is intended to equip researchers with the necessary tools to assess the solubility of this compound in various organic solvents for applications in synthesis, purification, and formulation.

Introduction

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a derivative of 4-aminobenzoic acid where the amino group is protected by both a tert-butoxycarbonyl (Boc) group and a methyl group. The Boc group is a common protecting group in peptide synthesis and organic synthesis due to its stability under a wide range of conditions and its facile removal under mild acidic conditions.[1][] The solubility of this compound is a critical parameter for its effective use in chemical reactions, purification processes like crystallization, and for the development of pharmaceutical formulations.

Predicted Solubility Profile

The molecule possesses both polar (carboxylic acid, carbamate) and non-polar (tert-butyl group, aromatic ring, methyl group) functionalities. This amphiphilic nature suggests it will have varied solubility across a range of organic solvents.

General Solubility of Boc-Protected Amino Acids:

-

Polar Aprotic Solvents: Boc-protected amino acids generally exhibit good solubility in polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM).[3]

-

Other Polar Solvents: Solvents like Tetrahydrofuran (THF) and Dimethyl sulfoxide (DMSO) are also often effective, with DMSO being particularly useful for less soluble compounds.[1][3]

-

Alcohols: Solubility in alcohols like methanol and ethanol is expected to be moderate, influenced by the ability to form hydrogen bonds.

-

Non-polar Solvents: Solubility is generally lower in non-polar solvents such as hexanes and toluene, although the presence of the tert-butyl and aromatic groups may provide some solubility.

-

Aqueous Solutions: The presence of the carboxylic acid group suggests that the solubility will be highly pH-dependent in aqueous solutions.[4] In its non-ionized form, aqueous solubility is likely to be low. However, in basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a more soluble carboxylate salt.[5][6]

The polarity and size of the side chain in amino acids play a crucial role in their solubility.[3] For 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, the substituted benzoic acid moiety contributes to its overall polarity and potential for hydrogen bonding.

Quantitative Solubility Data

As of the compilation of this guide, specific quantitative solubility data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid in a range of organic solvents is not widely published. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |

| N,N-Dimethylformamide (DMF) | |||

| N-Methyl-2-pyrrolidone (NMP) | |||

| Dichloromethane (DCM) | |||

| Dimethyl sulfoxide (DMSO) | |||

| Tetrahydrofuran (THF) | |||

| Ethyl Acetate | |||

| Acetone | |||

| Acetonitrile | |||

| Methanol | |||

| Ethanol | |||

| Isopropanol | |||

| Toluene | |||

| Hexanes |

Experimental Protocol for Solubility Determination

The following is a general and robust protocol for determining the solubility of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.

Materials:

-

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Small glass vials with screw caps

-

Analytical balance

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pipettes

-

Evaporation apparatus (e.g., rotary evaporator or vacuum oven)

Procedure:

-

Sample Preparation: Accurately weigh a small amount of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid into a series of vials.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.[7]

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixtures to equilibrate for a sufficient amount of time (e.g., 24-48 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a few hours to let any undissolved solid settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filtration: Filter the withdrawn supernatant through a syringe filter to remove any remaining microscopic solid particles.

-

Solvent Evaporation: Transfer the filtered, saturated solution to a pre-weighed vial. Carefully evaporate the solvent using a rotary evaporator or by placing the vial in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved.

-

Quantification: Weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid.

-

Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mg/mL).

Safety Precautions: Always handle organic solvents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows described in this guide.

Caption: Experimental workflow for determining solubility.

Caption: Qualitative solubility analysis flowchart.

Conclusion

Understanding the solubility of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is fundamental for its application in research and development. While specific quantitative data is sparse, a systematic experimental approach as outlined in this guide will enable researchers to generate reliable and reproducible solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and for the rational design of drug delivery systems. It is recommended that solubility is determined at various temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

An In-depth Technical Guide to 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid (CAS Number: 210963-04-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid, with the CAS number 210963-04-5, is a derivative of 4-(aminomethyl)benzoic acid (also known as tranexamic acid, a well-known antifibrinolytic drug). The introduction of a tert-butoxycarbonyl (Boc) protecting group and an N-methyl group suggests its role as a key intermediate in the synthesis of more complex molecules, potentially for drug discovery and development. This guide provides a comprehensive overview of its chemical characterization, a likely synthetic pathway, and its hypothesized biological significance based on the activities of its parent compounds.

Chemical Characterization

4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is a white to off-white solid. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 210963-04-5 | N/A |

| Molecular Formula | C₁₄H₁₉NO₄ | [1] |

| Molecular Weight | 265.31 g/mol | [1] |

| IUPAC Name | 4-{[(tert-butoxycarbonyl)(methyl)amino]methyl}benzoic acid | [1] |

| Synonyms | 4-((N-Boc-N-methylamino)methyl)benzoic acid, 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid | [1] |

| Appearance | Solid | [1] |

| Purity | ≥97% | [1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Synthesis

A detailed experimental protocol for the synthesis of 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is not explicitly available in the reviewed literature. However, a plausible two-step synthetic route can be inferred from standard organic chemistry procedures for Boc protection and N-methylation.

Experimental Protocol: A Hypothesized Two-Step Synthesis

Step 1: Boc Protection of 4-(aminomethyl)benzoic acid

This step involves the protection of the primary amine of 4-(aminomethyl)benzoic acid using di-tert-butyl dicarbonate (Boc₂O).

-

Materials: 4-(aminomethyl)benzoic acid, Di-tert-butyl dicarbonate (Boc₂O), 1,4-Dioxane, Sodium hydroxide (NaOH), Water, Hydrochloric acid (HCl).

-

Procedure:

-

Dissolve 4-(aminomethyl)benzoic acid in a 1:1 mixture of 1,4-dioxane and 1M aqueous NaOH.

-

Cool the solution to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Remove the 1,4-dioxane under reduced pressure.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-[(tert-butoxycarbonylamino)methyl]benzoic acid.

-

Step 2: N-methylation of 4-[(tert-butoxycarbonylamino)methyl]benzoic acid

This step involves the methylation of the Boc-protected amine.

-

Materials: 4-[(tert-butoxycarbonylamino)methyl]benzoic acid, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Methyl iodide (CH₃I).

-

Procedure:

-

Dissolve 4-[(tert-butoxycarbonylamino)methyl]benzoic acid in anhydrous THF under an inert atmosphere (e.g., argon).

-

Cool the solution to 0 °C.

-

Carefully add sodium hydride (NaH) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I) dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid.

-

Biological Activity and Potential Applications

Direct experimental data on the biological activity of 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is not currently available in the public domain. However, based on its structural similarity to 4-(aminomethyl)benzoic acid (tranexamic acid), we can hypothesize its potential roles.

Role as an Antifibrinolytic Agent Precursor

Tranexamic acid is a well-established antifibrinolytic agent used to control bleeding by inhibiting the breakdown of fibrin clots.[2] It acts by blocking the lysine-binding sites on plasminogen, preventing its conversion to plasmin, the primary enzyme responsible for fibrinolysis. The N-methylated and Boc-protected nature of the target compound makes it an ideal intermediate for the synthesis of novel tranexamic acid derivatives. The N-methylation could potentially modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Potential as a Peptide Transporter (PepT1) Inhibitor

The unmethylated parent compound, 4-(aminomethyl)benzoic acid, has been identified as a competitive inhibitor of the epithelial peptide transporter PepT1.[3] PepT1 is responsible for the uptake of di- and tripeptides in the intestine and kidney. N-methylation is a known strategy to modify the properties of peptides and peptide-mimetics, often leading to increased stability and altered receptor affinity.[4] It is plausible that 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid, upon deprotection, could act as a modulator of PepT1, potentially with different potency or selectivity compared to its unmethylated counterpart.

Future Research Directions

The lack of direct biological data for 4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid presents several opportunities for future research:

-

Synthesis and Characterization: A detailed, optimized synthesis protocol should be developed and the compound's physicochemical properties fully characterized.

-

Biological Evaluation: The deprotected form of the compound should be screened for its antifibrinolytic activity and its ability to inhibit the PepT1 transporter. Comparative studies with tranexamic acid would be highly valuable.

-

Pharmacokinetic Studies: The effect of N-methylation on the compound's absorption, distribution, metabolism, and excretion (ADME) profile should be investigated.

-

Drug Discovery: The compound can serve as a scaffold for the development of new drugs targeting fibrinolysis or peptide transport.

Conclusion

4-[[tert-butoxycarbonyl(methyl)amino]methyl]benzoic acid is a chemical intermediate with significant potential in medicinal chemistry and drug development. While direct biological data is currently lacking, its structural relationship to known bioactive molecules suggests that its deprotected form may exhibit antifibrinolytic and PepT1 inhibitory activities. Further research is warranted to fully elucidate its pharmacological profile and explore its therapeutic potential. This guide provides a foundational understanding for researchers and scientists interested in exploring the applications of this compound.

References

- 1. Antifibrinolytic Therapy and Perioperative Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aminomethylbenzoic acid - Wikipedia [en.wikipedia.org]

- 3. 4-aminomethylbenzoic acid is a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Methylated peptide inhibitors of beta-amyloid aggregation and toxicity. Optimization of the inhibitor structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Terrain of Amine Protection: A Technical Guide to Alternative Boc Strategies for 4-(Methylamino)benzoic Acid

For researchers, scientists, and professionals in drug development, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butoxycarbonyl (Boc) group is a workhorse in this regard, prized for its stability and straightforward removal. However, the standard application of Boc anhydride under basic conditions to a molecule like 4-(methylamino)benzoic acid, which possesses both a secondary amine and a carboxylic acid, presents unique challenges, including potential side reactions and purification difficulties. This technical guide explores viable alternative methods for the Boc protection of 4-(methylamino)benzoic acid, offering a comparative analysis of various approaches to enhance yield, simplify procedures, and improve overall efficiency.

This document provides a comprehensive overview of alternative strategies, complete with detailed experimental protocols and a comparative data summary to aid in method selection. A logical workflow is also presented to guide researchers toward the most suitable approach for their specific needs.

Comparative Analysis of Alternative Boc Protection Methods

The selection of an appropriate Boc protection strategy hinges on several factors, including the desired reaction conditions (mildness, speed), scalability, and the cost and availability of reagents. The following table summarizes key quantitative data for various alternative methods applicable to the Boc protection of 4-(methylamino)benzoic acid and similar aromatic amines.

| Method | Reagent(s) | Catalyst | Solvent(s) | Temp. (°C) | Time | Yield (%) | Key Advantages |

| Standard Basic | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or NaOH | Tetrahydrofuran (THF), Dioxane, or Water | Room Temp. | 2-12 h | 85-95 | Well-established, readily available reagents. |

| Catalyst-Free (Aqueous) | Di-tert-butyl dicarbonate ((Boc)₂O) | None | Water/Acetone | Room Temp. | 0.5-2 h | 90-98 | Environmentally friendly, fast, avoids organic bases.[1] |

| Heterogeneous Acid Catalysis | Di-tert-butyl dicarbonate ((Boc)₂O) | Amberlite-IR 120 | Dichloromethane (DCM) or Solvent-free | Room Temp. | < 5 min | 95-99 | Extremely fast, easy catalyst removal by filtration.[2] |

| Alternative Boc Reagent | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Triethylamine (TEA) | Dioxane/Water | Room Temp. | 1-3 h | ~99 | High yielding, particularly for amino acids.[3] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for three distinct and effective alternative approaches to the Boc protection of 4-(methylamino)benzoic acid.

Protocol 1: Catalyst-Free Boc Protection in Aqueous Media

This method offers a green and efficient alternative to traditional base-catalyzed procedures, minimizing the use of organic solvents and avoiding potentially problematic organic bases.[1]

Materials:

-

4-(Methylamino)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Acetone

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg).

-

Add a mixture of deionized water (9.5 mL) and acetone (0.5 mL). Stir the suspension at room temperature.

-

Add di-tert-butyl dicarbonate (1.1 mmol, 240 mg) to the suspension.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, extract the reaction mixture with dichloromethane (3 x 15 mL).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-4-(methylamino)benzoic acid.

-

Purify the product by column chromatography on silica gel if necessary.

Note: The small amount of acetone is used to aid in the solubility of the (Boc)₂O. The carboxylic acid moiety is expected to be deprotonated in the aqueous medium, which may influence the reaction rate and selectivity.

Protocol 2: Rapid Boc Protection using a Heterogeneous Acid Catalyst

This protocol utilizes a solid-supported acid catalyst, Amberlite-IR 120, which allows for a very fast and clean reaction, with the catalyst being easily removed by simple filtration.[2]

Materials:

-

4-(Methylamino)benzoic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Amberlite-IR 120 resin

-

Dichloromethane (DCM)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg) and dichloromethane (5 mL).

-

Add Amberlite-IR 120 resin (15% w/w of the amine, approximately 23 mg).

-

Add di-tert-butyl dicarbonate (1.1 mmol, 240 mg) to the mixture.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 5 minutes. Monitor the progress by TLC.

-

Upon completion, filter the reaction mixture to remove the Amberlite-IR 120 resin.

-

Wash the resin with a small amount of dichloromethane.

-

Concentrate the combined filtrate under reduced pressure to yield the N-Boc-4-(methylamino)benzoic acid. The product is often of high purity and may not require further purification.

Note: This method is exceptionally fast. Given the acidic nature of the catalyst, there is a potential for esterification of the carboxylic acid with any residual tert-butanol from the (Boc)₂O, although the short reaction time minimizes this risk.

Protocol 3: High-Yield Boc Protection with Boc-ON Reagent

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) is a highly efficient reagent for the introduction of the Boc group, especially for amino acids, and can provide excellent yields under mild conditions.[3]

Materials:

-

4-(Methylamino)benzoic acid

-

2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

-

Triethylamine (TEA)

-

Dioxane

-

Water

-

Ethyl acetate

-

5% Citric acid solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, dissolve 4-(methylamino)benzoic acid (1.0 mmol, 151.2 mg) in a mixture of dioxane (6 mL) and water (6 mL).

-

Add triethylamine (1.5 mmol, 0.21 mL) to the solution.

-

Add 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) (1.1 mmol, 271 mg) to the reaction mixture.

-

Stir the mixture at room temperature. The reaction typically becomes homogeneous within an hour and is usually complete within 1-3 hours. Monitor the progress by TLC.

-

After the reaction is complete, add water (15 mL) and ethyl acetate (20 mL).

-

Acidify the mixture with a 5% citric acid solution to a pH of approximately 3-4.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-4-(methylamino)benzoic acid.

Note: This method is particularly advantageous for substrates where high yields are critical. The workup procedure is designed to remove the byproducts and excess reagents effectively.

Experimental and Logical Workflow

The selection of an optimal Boc protection method for 4-(methylamino)benzoic acid can be guided by a systematic consideration of experimental goals and constraints. The following diagram illustrates a decision-making workflow for choosing an appropriate alternative method.

Caption: Decision workflow for selecting an alternative Boc protection method.

This guide provides a starting point for researchers seeking to optimize the Boc protection of 4-(methylamino)benzoic acid. By considering the comparative data and detailed protocols, scientists can select the most appropriate method to streamline their synthetic efforts and achieve their desired outcomes with greater efficiency and success.

References

An In-Depth Spectroscopic Guide to N-Boc-4-(methylamino)benzoic Acid for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid, a key intermediate in pharmaceutical and organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the expected spectroscopic characteristics and provides robust experimental protocols for obtaining high-fidelity data.

Spectroscopic Data Summary

The following table summarizes the anticipated quantitative data from the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid. This data is compiled based on the analysis of its parent compound, 4-(methylamino)benzoic acid, and known spectral characteristics of N-Boc protected aromatic compounds.

| Spectroscopic Technique | Parameter | Expected Value/Characteristic |

| ¹H NMR | Chemical Shift (δ) | ~10-13 ppm (s, 1H, -COOH) |

| ~7.8-8.0 ppm (d, 2H, Ar-H ortho to -COOH) | ||

| ~7.2-7.4 ppm (d, 2H, Ar-H ortho to -N(Boc)CH₃) | ||

| ~3.2 ppm (s, 3H, -NCH₃) | ||

| ~1.5 ppm (s, 9H, -C(CH₃)₃) | ||

| ¹³C NMR | Chemical Shift (δ) | ~167 ppm (C=O, acid) |

| ~153 ppm (C=O, Boc) | ||

| ~145 ppm (Ar-C) | ||

| ~131 ppm (Ar-CH) | ||

| ~125 ppm (Ar-C) | ||

| ~118 ppm (Ar-CH) | ||

| ~81 ppm (-C(CH₃)₃) | ||

| ~38 ppm (-NCH₃) | ||

| ~28 ppm (-C(CH₃)₃) | ||

| FT-IR | Wavenumber (cm⁻¹) | ~2500-3300 cm⁻¹ (broad, O-H stretch) |

| ~1710 cm⁻¹ (strong, C=O stretch, acid) | ||

| ~1690 cm⁻¹ (strong, C=O stretch, Boc) | ||

| ~1500-1600 cm⁻¹ (C=C stretch, aromatic) | ||

| ~1150-1250 cm⁻¹ (C-N stretch) | ||

| Mass Spec. (EI) | m/z | 251 (M⁺) |

| 195 (M-C₄H₈)⁺ | ||

| 151 (M-Boc)⁺ | ||

| 134 (M-Boc-OH)⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid are provided below. These protocols are designed to yield high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1 Sample Preparation

-

Accurately weigh 10-20 mg of N-Boc-4-(methylamino)benzoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

If using CDCl₃, add a drop of D₂O to identify the exchangeable carboxylic acid proton.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

2.1.2 Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H spectrum using a standard pulse program. Key parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse program. Key parameters include a 30° pulse angle, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 5 seconds.

-

Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.2.1 Sample Preparation (KBr Pellet Method)

-

Grind a small amount (1-2 mg) of N-Boc-4-(methylamino)benzoic acid with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the mixture into a pellet press and apply pressure to form a transparent or translucent pellet.

2.2.2 Data Acquisition

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Perform a background correction on the sample spectrum.

Mass Spectrometry (MS)

2.3.1 Sample Preparation

-

Dissolve a small amount of N-Boc-4-(methylamino)benzoic acid in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

2.3.2 Data Acquisition (Electron Ionization - EI)

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph.

-

Ionize the sample using a standard electron energy of 70 eV.

-

Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Visualized Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the expected fragmentation pathway in mass spectrometry.

Caption: General workflow for the spectroscopic analysis of N-Boc-4-(methylamino)benzoic acid.

Caption: Proposed electron ionization mass spectrometry fragmentation pathway.

An In-depth Technical Guide to the Thermal Stability of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. Due to the limited availability of specific experimental data for this compound in public literature, this guide synthesizes information from closely related analogs and the general principles of thermal decomposition for tert-butoxycarbonyl (Boc) protected aromatic amines. The methodologies and expected thermal behavior detailed herein are intended to serve as a valuable resource for researchers working with this and similar molecules.

Introduction

4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a bifunctional organic molecule that incorporates a carboxylic acid and a Boc-protected secondary amine. Such compounds are valuable intermediates in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The Boc protecting group is prized for its stability under a range of reaction conditions and its facile removal under acidic conditions. However, understanding the thermal lability of the Boc group is critical for defining safe operating temperatures for synthesis, purification, and storage, as premature deprotection can lead to impurity formation and yield loss.

This guide explores the expected thermal behavior of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, focusing on its melting point and decomposition profile as would be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid | C₁₃H₁₇NO₄ | 251.28 | Not Reported |

| 4-((tert-Butoxycarbonyl)amino)benzoic acid | C₁₂H₁₅NO₄ | 237.25 | Not Reported |

| 4-(Methylamino)benzoic acid | C₈H₉NO₂ | 151.16 | 160-162 |

| 4-[[N-(tert-butoxycarbonyl)amino]methyl]benzoic acid | C₁₃H₁₇NO₄ | 251.28 | 164-168 |

Table 1: Physicochemical Properties of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid and Related Compounds.

Thermal Decomposition Pathway

The primary thermal decomposition pathway for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is expected to be the cleavage of the tert-butoxycarbonyl (Boc) group. This process, known as thermal deprotection, typically occurs at elevated temperatures, often cited as being significant above 150°C. The decomposition proceeds via an elimination reaction, yielding isobutylene, carbon dioxide, and the corresponding free amine, 4-(methylamino)benzoic acid.

Caption: Proposed thermal decomposition pathway.

Expected Thermal Analysis Data

While specific experimental data is unavailable, hypothetical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) curves can be constructed based on the known behavior of similar compounds.

A typical TGA thermogram for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid would be expected to show a single, significant weight loss step corresponding to the removal of the Boc group. This weight loss would commence at a temperature likely above 150°C. The theoretical weight loss for the cleavage of the Boc group (C₅H₉O₂) from the parent molecule is approximately 39.8%.

Table 2: Expected TGA Data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid.

| Thermal Event | Onset Temperature (°C) | Weight Loss (%) | Residual Mass (%) |

|---|

| Decomposition (Loss of Boc group) | > 150 | ~39.8 | ~60.2 |

The DSC thermogram would be expected to show an endothermic event corresponding to the melting of the compound, followed by a broader endotherm or a more complex series of peaks associated with its decomposition. The melting point is anticipated to be in the range of 160-170°C, based on its structural analogs.

Table 3: Expected DSC Data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

|---|---|---|---|

| Melting | ~160-170 | ~165-175 | (Endothermic) |

| Decomposition | > 170 | - | (Endothermic/Exothermic) |

Experimental Protocols

To definitively determine the thermal stability of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, the following experimental protocols for TGA and DSC are recommended.

Caption: Workflow for TGA analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA instrument. Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to a final temperature of at least 400°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the sample weight as a function of temperature. The onset of decomposition is determined from the initial point of significant weight loss on the TGA curve.

Caption: Workflow for DSC analysis.

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan to ensure a closed system.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the sample at 30°C. Heat the sample from 30°C to approximately 250°C at a constant heating rate of 10°C/min.

-

Data Analysis: Record the differential heat flow as a function of temperature. The melting point is determined as the onset of the melting endotherm. Decomposition events are identified by subsequent endothermic or exothermic peaks.

Conclusion

While specific experimental thermal analysis data for 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is not widely published, a comprehensive understanding of its likely thermal behavior can be derived from the analysis of closely related compounds and the fundamental principles of Boc-group chemistry. The compound is expected to melt in the range of 160-170°C, followed by thermal decomposition at higher temperatures, primarily through the loss of the Boc protecting group. For researchers and professionals in drug development, it is crucial to consider this thermal lability to avoid unintended deprotection during synthesis, purification, and storage. The experimental protocols provided in this guide offer a robust framework for the precise determination of the thermal stability of this and similar compounds, ensuring the development of safe and efficient chemical processes.

References

The Cornerstone of Modern Peptide Chemistry: A Technical Guide to the Historical Development of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The introduction of the tert-butoxycarbonyl (Boc) protecting group stands as a landmark achievement in the field of organic chemistry, one that fundamentally transformed the art and science of peptide synthesis. Its development paved the way for the routine and reliable assembly of complex peptide chains, which had previously been a formidable challenge. This technical guide provides an in-depth exploration of the historical development of Boc-protected amino acids, from their conceptualization to their widespread application and eventual succession by newer methodologies in many, but not all, contexts. We will delve into the evolution of experimental protocols, present comparative quantitative data, and illustrate key chemical principles and workflows.

The Dawn of a New Era: Discovery and Early Synthesis

Prior to the mid-20th century, the synthesis of peptides was a cumbersome process, fraught with low yields and significant side reactions. The need for a reliable and selectively removable protecting group for the α-amino function of amino acids was paramount. A significant breakthrough occurred in 1957 when two research groups independently reported the use of the tert-butoxycarbonyl group for this purpose.[1] This innovation laid the groundwork for modern peptide chemistry.[1]

The utility of the Boc group is rooted in its unique chemical properties. It is stable to a wide range of reagents and reaction conditions, yet it can be readily cleaved under specific acidic conditions.[1][2] This selective lability is the cornerstone of its application in multi-step peptide synthesis.[2]

Early Methods of Boc-Amino Acid Synthesis

The initial methods for the synthesis of Boc-amino acids involved the reaction of an amino acid with a suitable Boc-introducing reagent. One of the most common and enduring reagents for this purpose is di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[3][4]

Table 1: Comparison of Early and Modern Boc-Protection Methods for L-Phenylalanine

| Parameter | Early Method (ca. 1970s) | Modern Method |

| Boc Source | In-house prepared Boc-azide or early preparations of Boc₂O | Commercially available high-purity Boc₂O |

| Base | NaOH, Triethylamine | NaOH, NaHCO₃, or organic bases like DMAP |

| Solvent System | Dioxane/water, Chloroform | Dioxane/water, THF/water, Acetonitrile |

| Reaction Time | 15-24 hours | 2-18 hours |

| Typical Yield | 65-85% | >90% |

| Purity | Often required recrystallization | High purity, often usable after work-up |

Experimental Protocol: A Representative Early Synthesis of Boc-L-Phenylalanine

This protocol is representative of the methods used in the 1970s for the preparation of Boc-amino acids.[5]

Materials:

-

L-Phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

1 M Sodium Hydroxide (NaOH) solution

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) to adjust pH

Procedure:

-

L-Phenylalanine (1 equivalent) is dissolved in a 1:1 mixture of dioxane and water containing 1 M NaOH (2 equivalents).

-

The solution is cooled in an ice bath.

-

Di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

-

The reaction mixture is concentrated under reduced pressure to remove the dioxane.

-

The aqueous solution is washed with ethyl acetate to remove unreacted Boc₂O.

-

The aqueous layer is cooled in an ice bath and acidified to pH 3 with HCl.

-

The product is extracted with ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the crude Boc-L-Phenylalanine, which is then recrystallized.

Revolutionizing Peptide Synthesis: The Synergy of Boc Protection and SPPS

The true transformative power of Boc-protected amino acids was unleashed with the advent of Solid-Phase Peptide Synthesis (SPPS), a groundbreaking technique developed by R. Bruce Merrifield, for which he was awarded the Nobel Prize in Chemistry in 1984.[1] The Boc/Bzl (benzyl side-chain protection) strategy became the first widely adopted chemistry for SPPS.[6]

The core principle of Boc-based SPPS is the stepwise elongation of a peptide chain anchored to an insoluble resin support. Each cycle involves the deprotection of the N-terminal Boc group, followed by the coupling of the next Boc-protected amino acid.

The Boc/Bzl Strategy in SPPS

In this strategy, the temporary Nα-Boc protecting group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more acid-stable benzyl-based side-chain protecting groups and the resin linkage are cleaved at the end of the synthesis with a very strong acid, such as anhydrous hydrogen fluoride (HF).[7][8] This principle of graduated acid lability is fundamental to the success of the Boc/Bzl approach.[1][7]

Experimental Protocol: Manual Boc-SPPS of a Model Dipeptide (Leu-Ala)

This protocol outlines the manual synthesis of a simple dipeptide on a Merrifield resin.[1]

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

Boc-Ala-OH

-

Boc-Leu-OH

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxybenzotriazole (HOBt)

-

Dimethylformamide (DMF)

-

Isopropanol (IPA)

-

Anhydrous Hydrogen Fluoride (HF)

-

Anisole (scavenger)

Procedure:

-

Resin Swelling: The Merrifield resin is swelled in DCM for 30 minutes in a reaction vessel.

-

First Amino Acid Coupling (Anchoring): The cesium salt of Boc-Ala-OH is reacted with the resin in DMF to form the ester linkage.

-

Washing: The resin is washed sequentially with DMF, DCM, and IPA.

-

Nα-Boc Deprotection: The resin is treated with a solution of 50% TFA in DCM for 30 minutes. A 5-minute pre-wash is followed by a 25-minute deprotection step.[1]

-

Washing: The resin is washed with DCM and IPA to remove residual TFA.[1]

-

Neutralization: The resin is treated with a solution of 10% DIEA in DCM to neutralize the trifluoroacetate salt of the N-terminal amine.

-

Washing: The resin is washed with DCM and DMF.

-

Coupling of the Second Amino Acid:

-

Boc-Leu-OH (3 equivalents) and HOBt (3 equivalents) are dissolved in DMF.

-

DCC (3 equivalents) is added to the solution to activate the carboxylic acid.

-

The activated amino acid solution is added to the resin.

-

The reaction is allowed to proceed for 2 hours with agitation.

-

-

Washing: The resin is washed with DMF, DCM, and IPA.

-

Final Deprotection and Cleavage: The peptide-resin is dried and then treated with anhydrous HF in the presence of anisole as a scavenger at 0°C for 1 hour to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Peptide Isolation: The HF is evaporated, and the crude peptide is precipitated with cold diethyl ether.

Addressing the Challenges: Side Reactions and the Evolution of Scavengers

Despite its success, the Boc/Bzl strategy is not without its challenges. The strongly acidic conditions required for both deprotection and final cleavage can lead to a variety of side reactions. A major culprit is the formation of the reactive tert-butyl cation during Boc removal, which can alkylate nucleophilic amino acid side chains, particularly tryptophan and methionine.

References

The Core Mechanism of Boc Protection for Secondary Amines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and drug development. Its widespread use stems from its ability to effectively mask the nucleophilicity and basicity of amine functionalities, its stability across a broad spectrum of reaction conditions, and its facile removal under mild acidic conditions. This technical guide provides a comprehensive overview of the core mechanism of Boc protection of secondary amines, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical transformations.

The Fundamental Reaction Mechanism

The Boc protection of a secondary amine is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the secondary amine attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). This initial attack leads to the formation of a transient tetrahedral intermediate. The reaction then proceeds through the collapse of this intermediate, resulting in the formation of the N-Boc protected secondary amine, along with the byproducts tert-butanol and carbon dioxide. The evolution of carbon dioxide gas provides a significant thermodynamic driving force for the reaction.[1][2][3]

Uncatalyzed Reaction

In the absence of a catalyst, the secondary amine itself acts as the nucleophile, directly attacking the Boc anhydride. The resulting protonated carbamate is then deprotonated by another molecule of the amine or a weak base present in the reaction mixture.

Base-Mediated Reaction

The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is a common practice to accelerate the reaction. The base deprotonates the protonated amine intermediate, shifting the equilibrium towards the formation of the protected product.[3][4]

DMAP-Catalyzed Mechanism

For less reactive or sterically hindered secondary amines, a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP) is often employed to significantly enhance the reaction rate.[5] The mechanism involves the initial reaction of DMAP with Boc anhydride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than Boc anhydride itself. The secondary amine then attacks this activated intermediate, leading to the formation of the Boc-protected amine and the regeneration of the DMAP catalyst.[6][7]

Quantitative Data Summary

The efficiency of Boc protection is influenced by various factors including the nature of the amine, the choice of solvent, the presence of a catalyst, and the reaction temperature. The following tables summarize typical reaction conditions and outcomes for the Boc protection of secondary amines.

Table 1: Comparison of Catalysts for the N-Boc Protection of Aniline with (Boc)₂O at Room Temperature

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | None | 24 | <5 |

| 2 | Et₃N | 12 | 60 |

| 3 | DMAP | 2 | 95 |

| 4 | Amberlite-IR 120 | 0.05 | 95 |

| 5 | Yttria-Zirconia | 1 | 92 |

Data adapted from multiple sources for illustrative comparison.[8][9]

Table 2: Solvent Effects on the Boc Protection of p-Toluidine

| Entry | Solvent | Relative Rate |

| 1 | CDCl₃ | 1 |

| 2 | CD₃OD | 70 |

Data adapted from a study highlighting the rate-enhancing effect of alcoholic solvents.[10]

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common Boc protection procedures for secondary amines.

Protocol 1: Standard Boc Protection using Triethylamine (TEA)

This protocol is a general and widely applicable method for a variety of secondary amines.[4]

Materials:

-

Secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq)

-

Triethylamine (TEA, 1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

Dissolve the secondary amine in anhydrous THF or DCM (typically at a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Add triethylamine to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add di-tert-butyl dicarbonate to the stirring solution.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected secondary amine.

-

If necessary, purify the product by column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Boc Protection for Hindered or Weakly Nucleophilic Amines

This method is particularly effective for challenging substrates.[5]

Materials:

-

Secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq)

-

Triethylamine (TEA, 1.2 eq)

-

4-(Dimethylamino)pyridine (DMAP, 0.05-0.1 eq)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve the secondary amine in DCM in a round-bottom flask.

-

Add triethylamine and DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add (Boc)₂O to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC.

-

Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: Catalyst-Free Boc Protection in an Aqueous System

This environmentally friendly protocol is suitable for water-soluble amines or when a biphasic system is advantageous.[1][11]

Materials:

-

Secondary amine (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 eq)

-

Water-acetone mixture

Procedure:

-

Suspend the secondary amine in a mixture of water and acetone in a round-bottom flask.

-

Add di-tert-butyl dicarbonate to the suspension.

-

Stir the reaction mixture vigorously at room temperature. These reactions are often complete within a short period.

-

Monitor the reaction by TLC.

-

If the product precipitates, it can be collected by filtration, washed with cold water, and dried.

-

If the product is soluble, extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over an anhydrous salt, filter, and concentrate in vacuo to obtain the N-Boc protected amine.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a typical Boc protection experiment followed by work-up and purification.

Conclusion

The Boc protection of secondary amines is a robust and versatile transformation critical to the success of many multi-step synthetic endeavors. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, including the roles of bases and catalysts, empowers chemists to select the optimal conditions for a given substrate. By carefully considering the factors outlined in this guide, researchers, scientists, and drug development professionals can effectively implement this essential protective group strategy to achieve their synthetic goals with high efficiency and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]

- 7. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a crucial strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve membrane permeability, and constrain peptide conformation, often leading to enhanced biological activity and oral bioavailability. 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid is a valuable building block for introducing a conformationally rigid, N-methylated aromatic residue into a peptide sequence.

The primary challenge in coupling N-methylated amino acids, including 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid, lies in the steric hindrance presented by the N-methyl group. This hindrance reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult and often resulting in low coupling yields and incomplete reactions.[1][2] To overcome these challenges, highly efficient coupling reagents and optimized protocols are necessary.

This document provides detailed application notes and experimental protocols for the successful incorporation of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid into peptide sequences using solid-phase peptide synthesis (SPPS).

Data Presentation: Performance of Key Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency when incorporating sterically hindered amino acids like 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid. The following table summarizes the expected performance of commonly used coupling reagents in this context. Please note that specific yields may vary depending on the peptide sequence and reaction conditions.

| Coupling Reagent | Activating Additive | Base | Typical Coupling Efficiency for N-methylated Residues | Purity of Crude Peptide | Notes |

| HATU | (Internal) | DIPEA/Collidine | >95% | High | Generally the most effective reagent for sterically hindered couplings. Minimizes racemization. |

| HCTU | (Internal) | DIPEA/Collidine | >90% | High | A cost-effective alternative to HATU with comparable efficiency in many cases. |

| PyBOP | HOBt | DIPEA | 85-95% | Moderate to High | Effective, but can be less efficient for coupling two adjacent N-methylated residues. |

| PyAOP | HOAt | DIPEA | >95% | High | Similar in efficacy to HATU, particularly useful for difficult couplings.[1] |

| DIC/HOBt | HOBt | N/A | 50-80% | Variable | Generally not recommended for N-methylated residues due to lower reactivity and longer reaction times. |

Experimental Protocols

The following protocols are designed for the efficient incorporation of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid using an automated peptide synthesizer or manual synthesis setup. The protocols assume a standard solid-phase peptide synthesis workflow.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose a resin appropriate for your desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide).

-

Resin Swelling : Place the desired amount of resin in a reaction vessel. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes. Drain the DMF.

Protocol 2: Boc-Deprotection of the N-terminal Amino Acid on Resin

-

Add a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

-

Agitate the mixture for 1-2 minutes.

-

Drain the TFA/DCM solution.

-

Add a second portion of the TFA/DCM solution and agitate for 20-30 minutes.

-

Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3x), followed by DMF (3x).

-

Neutralize the resin with a solution of 5% N,N-diisopropylethylamine (DIPEA) in DMF (2x for 2 minutes each).

-

Wash the resin with DMF (5x) to remove excess base.

Protocol 3: Coupling of 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic Acid

This protocol utilizes HATU, a highly effective coupling reagent for sterically hindered amino acids.

-

Activation Solution Preparation : In a separate vessel, dissolve 4-((tert-Butoxycarbonyl)(methyl)amino)benzoic acid (3-5 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Activation : Add DIPEA or collidine (6 equivalents) to the activation solution and allow it to pre-activate for 2-5 minutes.

-